molecular formula C9H10O3 B1677690 3-(4-Hydroxyphenyl)propionic acid CAS No. 501-97-3

3-(4-Hydroxyphenyl)propionic acid

Cat. No. B1677690
CAS RN: 501-97-3
M. Wt: 166.17 g/mol
InChI Key: NMHMNPHRMNGLLB-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)propionic acid, also known as Phloretic acid, is a potential antioxidant and is used as pharmaceutical intermediates . It has the molecular formula HOC6H4CH2CH2CO2H .


Synthesis Analysis

3-(4-Hydroxyphenyl)propionic acid is a major microbial metabolite of procyanidin A2 . It can also be derived from 4-coumaric acid, leading to myricanol, in M. rubra .


Molecular Structure Analysis

The molecular structure of 3-(4-Hydroxyphenyl)propionic acid consists of a benzene ring attached to a propionic acid group with a hydroxyl group at the 4th position . The molecular weight is 166.17 .


Chemical Reactions Analysis

3-(4-Hydroxyphenyl)propionic acid has been shown to suppress macrophage foam cell formation, which is a key factor in the development of atherosclerosis . It does this by promoting macrophage cholesterol efflux and up-regulating mRNA expressions of ABCA1 and SR-B1 .


Physical And Chemical Properties Analysis

3-(4-Hydroxyphenyl)propionic acid is soluble in water . It has a melting point of 129-131 °C .

Scientific Research Applications

Polymer Science and Materials Engineering

HPPA has been utilized as an organic modifier in layered double hydroxides (LDHs) based on ZnAl and MgAl cations to prepare poly(butylene succinate) (PBS) bionanocomposites. These materials exhibit high thermal stability and mechanical reinforcement due to excellent filler/polymer interfacial interaction, highlighted by rheology experiments. HPPA's role as a chain extender significantly impacts the matrix's properties, contributing to the development of fully biodegradable, green materials with potential applications in food packaging, biodegradable materials, and possibly in medical applications due to their potential antibacterial and antioxidant properties (Totaro et al., 2017).

Biosynthesis

A significant advancement in biosynthesis involves the de novo production of HPPA and 3-Phenylpropionic acid (3PPA) using Escherichia coli by extending the cinnamic acids biosynthesis pathways. This biological hydrogenation process offers an environmentally friendly alternative to chemical synthesis, emphasizing the potential of microbial approaches for manufacturing commodity aromatic acids without the use of toxic solvents and catalysts, thereby reducing environmental impact (Sun et al., 2016).

Renewable Building Blocks for Material Science

Phloretic acid (PA), a naturally occurring phenolic compound related to HPPA, has been explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation, offering a sustainable alternative to phenol. This approach facilitates the specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules, paving the way for applications in high-performance materials, coatings, and adhesives with improved environmental profiles (Trejo-Machin et al., 2017).

Safety And Hazards

3-(4-Hydroxyphenyl)propionic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing its dust, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

3-(4-Hydroxyphenyl)propionic acid can be used to derive hydrogel based on chitosan, gelatin, or poly(ethylene glycol) . It can also be used to synthesize novel symmetric and asymmetric bolaamphiphiles , and as an acyl donor for the enzymatic synthesis of sugar alcohol esters .

properties

IUPAC Name

3-(4-hydroxyphenyl)propanoic acid
Source PubChem
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InChI

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,3,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHMNPHRMNGLLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2075427
Record name Benzenepropanoic acid, 4-hydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
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Physical Description

Solid
Record name Desaminotyrosine
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Product Name

3-(4-Hydroxyphenyl)propionic acid

CAS RN

501-97-3
Record name 3-(4-Hydroxyphenyl)propionic acid
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Record name Phloretic acid
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Record name Benzenepropanoic acid, 4-hydroxy-
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Record name 3-(4-HYDROXYPHENYL)PROPIONIC ACID
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Melting Point

129 °C
Record name Desaminotyrosine
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Synthesis routes and methods I

Procedure details

4-Hydroxycinnamic acid (700 mg, 4.26 mmol) was dissolved in EtOAc (15 mL) and 10% Pd/C (51 mg, 0.479 mmol) was added. The reaction mixture was stirred under an atmosphere of H2 overnight at room temperature before it was filtered through diatomaceous earth and concentrated in vacuo. No further purification was needed to yield 3-(4-hydroxyphenyl)propanoic acid (700 mg, 99%). A solution of 3-(4-hydroxyphenyl)propanoic acid (700 mg, 4.21 mmol) in anhydrous DMF (16 mL) at 0° C. was treated with a solution of 60% NaH (450 mg, 18.75 mmol) in DMF dropwise. The reaction mixture was stirred for 10 min before benzyl bromide (0.675 mL, 5.68 mmol) was added. The reaction mixture was stirred overnight at room temperature, quenched with aqueous 1 N HCl and extracted with EtOAc. The combined organic layers were washed with saturated aqueous NH4Cl, saturated aqueous NaCl and dried over Na2SO4. Column chromatography (SiO2, 4×9 cm, 20-40% EtOAc-hexanes gradient) afforded 3-(4-(benzyloxy)phenyl)propanoic acid (780 mg, 72%) as a white solid: 1H NMR (CDCl3, 500 MHz) 7.44 (d, 2H, J=7.4 Hz), 7.40 (t, 2H, J=7.4 Hz), 7.35-7.32 (m, 1H), 7.14 (d, 2H, J=8.8 Hz), 6.92 (d, 2H, J=8.4 Hz), 5.06 (s, 2H), 2.92 (t, 2H, J=7.7 Hz), 2.66 (t, 2H, J=7.7 Hz); 13C NMR (CDCl3, 125 MHz) 179.0, 157.3, 137.0, 132.5, 129.2, 128.5, 127.9, 127.4, 114.9, 70.0, 35.8, 29.7. (See: Xue, C.-B.; He, X.; et al. J. Med. Chem. 2001, 44, 3351-3354)
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
51 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

10% Pd/C (60 mg) was added to a stirred solution of 4-hydroxycinnamic acid (325 mg, 1.98 mmol) in MeOH (15 mL) under an inert atmosphere. Hydrogen gas was then passed through the reaction mixture by means of a hydrogen filled bladder and the mixture was stirred at room temperature for 2 hrs. The reaction mixture was filtered over celite and the celite was washed with MeOH. The filtrate was collected and concentrated under reduced pressure to afford 310 mg (94.5% yield) of 3-[4-hydroxy phenyl]propionic acid as a white solid. 1H NMR (DMSO): δ 7.0 (d, 2H), 6.6 (d, 2H), 2.35 (t, 2H), 2.25 (t, 2H), LC-MS purity: 96.55%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
325 mg
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
60 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a one gallon autoclave reactor is charged 420 g (2.8 mol) of 4'-hydroxyphenylpropiophenone, 116.5 g (3.6 mol) of sulfur, 84 g (1.4 mol) of acetic acid and 189 g (4.2 mol) of dimethylamine. The procedure described in Example 1 is followed and 4'-hydroxyphenylacetic acid product containing less than 100 ppm of total sulfur is obtained.
Quantity
420 g
Type
reactant
Reaction Step One
Quantity
116.5 g
Type
reactant
Reaction Step One
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
189 g
Type
reactant
Reaction Step One
[Compound]
Name
4'-hydroxyphenylacetic acid
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

0.79 g (5.19 mmoles) of 3-(4-hydroxyphenyl)-1-propanal were dissolved in acetone (20 ml) and Jones reagent (chromic anhydride in sulphuric acid) (8 ml) was added to it drop by drop until the yellow-brown colour persisted. The solution was stirred for one hour at 0° C. The excess reagent was destroyed with methanol and the solution was filtered and evaporated at reduced pressure. The residue was extracted in ethyl acetate, dried over anhydrous sodium sulphate and concentrated, diving an impure residue (0.6470 g), which was chromatographed over silica gel, obtaining 0.545 g (63.1% yield) of 3-(4-hydroxyphenyl) propionic acid. Recrystallisation in methanol gave m.p.=121° C.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Jones reagent
Quantity
8 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)propionic acid
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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